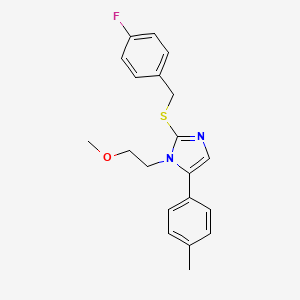

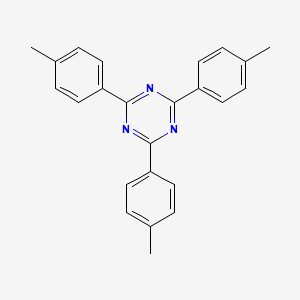

![molecular formula C13H7F6NO2 B2474848 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furaldehyde oxime CAS No. 75409-78-8](/img/structure/B2474848.png)

5-[3,5-Bis(trifluoromethyl)phenyl]-2-furaldehyde oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound seems to contain a 3,5-bis(trifluoromethyl)phenyl group, which is a common motif in various chemical compounds . This group is known for its ability to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in transition states through explicit double hydrogen bonding .

Synthesis Analysis

While specific synthesis methods for “5-[3,5-Bis(trifluoromethyl)phenyl]-2-furaldehyde oxime” were not found, there are synthesis methods available for related compounds. For example, 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives have been synthesized as potent growth inhibitors of drug-resistant bacteria . Another compound, ®-[3,5-bis(trifluoromethyl)phenyl]ethanol, was synthesized using a biocatalytic process .科学的研究の応用

Synthesis and Characterization

Prepolymer and Antiviral Precursor : The etherification of 5-hydroxymethyl-2-furaldehyde (HMF), a related compound, to produce 5,5'-oxy(bismethylene)-2-furaldehyde (OBMF) is of interest. OBMF is an important prepolymer and antiviral precursor. Aluminosilicates, particularly Al-MCM-41, are effective catalysts for this reaction (Casanova, Iborra, & Corma, 2010).

Stabilized Cations : The synthesis of stabilized bis(2-oxo-2H-cyclohepta[b]furan-3-yl)phenylmethyl and related cations demonstrates a remarkable substituent effect on the conformation and stability of these cations. This research highlights the impact of specific functional groups on the stability of cationic species (Naya & Nitta, 2000).

Chemical Properties and Reactions

Thermodynamic Properties : The determination of thermodynamical properties of isomeric 5-(nitrophenyl)-2-furaldehyde oximes and related acids contributes to understanding the optimization processes of their synthesis, purification, and application. This research provides insight into their theoretical nature (Dibrivnyi et al., 2019).

Oxidation Reactions : Bis[3,5-bis(trifluoromethyl)phenyl] diselenide, a similar compound, was found to be a highly reactive and selective catalyst for oxidation of carbonyl compounds. This study contributes to the understanding of catalytic activities in Baeyer-Villiger reactions (ten Brink et al., 2001).

Applications in Material Science and Catalysis

Porphyrin Synthesis : The synthesis and characterization of meso-3,5-Bis(trifluoromethyl)phenyl-substituted expanded porphyrins, including various macrocyclic compounds, was conducted. These materials have applications in optical, electrochemical, and photophysical properties (Kang et al., 2008).

Metal-Organic Frameworks : A CdL(2) porous framework was studied for its ability to absorb and separate reactive aromatic isomers, as well as to stabilize radicals within a confined space. This research demonstrates the potential of metal-organic frameworks in adsorption and stabilization of reactive molecules (Liu, Ma, & Dong, 2010).

Antimicrobial Properties : Compounds like 2-[3,5-bis(trifluoromethyl)phenyl]-4-(substitutedphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole, synthesized from related chemicals, have been evaluated for their antimicrobial activity, demonstrating the potential biomedical applications of these compounds (Vora & Vyas, 2019).

将来の方向性

作用機序

Target of Action

Compounds with similar structures, such as n,n′-bis [3,5-bis (trifluoromethyl)phenyl]thiourea, have been reported to play a significant role in the development of h-bond organocatalysts .

Mode of Action

Compounds with similar structures have been reported to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .

特性

IUPAC Name |

(NE)-N-[[5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F6NO2/c14-12(15,16)8-3-7(4-9(5-8)13(17,18)19)11-2-1-10(22-11)6-20-21/h1-6,21H/b20-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTOPKBJUZVLHL-CGOBSMCZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(OC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F6NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride](/img/structure/B2474766.png)

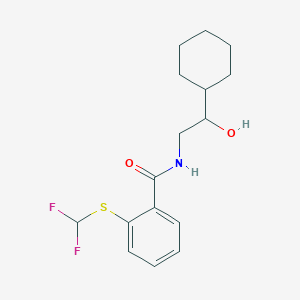

![1-Cyclopentyl-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol](/img/structure/B2474772.png)

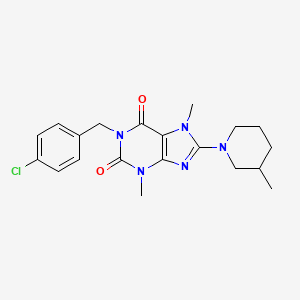

![(4-Cyclohexylpiperazin-1-yl)-[1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidin-4-yl]methanone](/img/structure/B2474776.png)

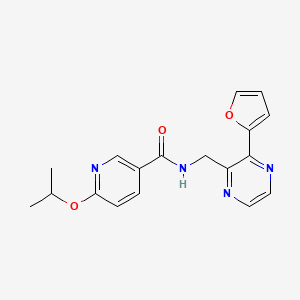

![N-(3-methylbutyl)-N'-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea](/img/structure/B2474778.png)

![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2474781.png)

![3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo[7]annulen-5-one](/img/structure/B2474788.png)